4,6-Dimethoxy-5-phenylpyrimidin-2-amine
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Overview
Description
4,6-Dimethoxy-5-phenylpyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C12H13N3O2. It is characterized by a pyrimidine ring substituted with methoxy groups at the 4 and 6 positions and a phenyl group at the 5 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-5-phenylpyrimidin-2-amine typically involves the following steps:
Cyclization: The initial step involves the cyclization of suitable precursors to form the pyrimidine ring.
Methylation: The next step involves the methylation of the pyrimidine ring to introduce methoxy groups at the 4 and 6 positions.
Industrial Production Methods
For industrial-scale production, the process is optimized to improve yield and reduce costs. This involves the use of efficient catalysts and reaction conditions, such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Optimization of temperature and pressure conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-5-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6-Dimethoxy-5-phenylpyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-5-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways: It modulates signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethoxy-2-methylpyrimidine
- 4,6-Dimethoxy-5-methylpyrimidine
- 4,6-Dimethoxy-2-phenylpyrimidine
Uniqueness
4,6-Dimethoxy-5-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25g/mol |
IUPAC Name |
4,6-dimethoxy-5-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3O2/c1-16-10-9(8-6-4-3-5-7-8)11(17-2)15-12(13)14-10/h3-7H,1-2H3,(H2,13,14,15) |
InChI Key |
RLUFCOWIGXQOKC-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=NC(=N1)N)OC)C2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C(=NC(=N1)N)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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